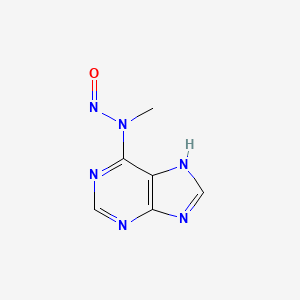

N-Methyl-N-nitroso-1H-purin-6-amine

Vue d'ensemble

Description

N-Methyl-N-nitroso-1H-purin-6-amine is a synthetic compound belonging to the class of nitrosamines. It is known for its potent mutagenic and carcinogenic properties. This compound is not naturally occurring and is typically found in individuals exposed to it or its derivatives .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: N-Methyl-N-nitroso-1H-purin-6-amine can be synthesized through the nitrosation of N-methyl-1H-purin-6-amine. The reaction typically involves the use of nitrosating agents such as sodium nitrite in an acidic medium. The reaction conditions often require low temperatures to control the rate of nitrosation and prevent the formation of unwanted by-products .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization, is common to achieve the desired quality .

Analyse Des Réactions Chimiques

Types of Reactions: N-Methyl-N-nitroso-1H-purin-6-amine undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of N-oxide derivatives.

Reduction: Reduction reactions can convert the nitroso group to an amine group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitroso group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Substitution: Nucleophiles such as amines or thiols are used under mild conditions.

Major Products Formed:

Oxidation: this compound N-oxide.

Reduction: N-Methyl-1H-purin-6-amine.

Substitution: Various substituted purine derivatives.

Applications De Recherche Scientifique

Chemical Synthesis and Organic Chemistry

N-Methyl-N-nitroso-1H-purin-6-amine serves as a reagent in organic synthesis. It is particularly valuable for studying nitrosation reactions, which are essential in understanding the formation of nitrosamines from amines and nitrites. The synthesis typically involves the nitrosation of N-methyl-1H-purin-6-amine, highlighting its role as a model compound for investigating the mechanisms of nitrosation and the resulting chemical behavior of nitrosamines.

Mutagenicity and Carcinogenicity Studies

Research indicates that this compound exhibits potent mutagenic effects on DNA. The compound interacts with nucleophilic sites on DNA, leading to the formation of DNA adducts that can result in genetic mutations such as base-pair substitutions and deletions. This property makes it a critical subject of study in cancer research, particularly concerning mechanisms of carcinogenesis .

Case Studies:

- Animal Studies : Various studies have demonstrated that exposure to this compound leads to increased incidences of tumors in laboratory animals. For instance, studies involving Syrian hamsters have shown significant tumor development in organs such as the liver and bladder following exposure to this compound .

Biological Interactions

The biological interactions of this compound extend beyond DNA damage. It has been observed that this compound can interact with cellular enzymes and proteins, amplifying its mutagenic effects. These interactions are crucial for understanding how nitrosamines contribute to cancer development at the cellular level.

Comparative Analysis with Other Nitrosamines

When compared to other nitrosamines, this compound's unique purine ring structure allows for specific interactions that are not present in simpler aliphatic or aromatic nitrosamines. This structural feature enhances its relevance in mutagenesis and carcinogenesis studies.

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| N-Nitrosodimethylamine | Aliphatic | Simple dimethyl structure; less complex than purines |

| N-Nitrosodiethylamine | Aliphatic | Ethyl groups; similar mutagenic properties |

| N-Nitrosomethylphenylamine | Aromatic | Contains a phenyl group; different reactivity profile |

| This compound | Purine | Unique purine ring structure; significant DNA interaction |

Environmental and Health Implications

The presence of this compound in various environments raises concerns regarding public health. Its classification as a carcinogen necessitates ongoing surveillance and research into its sources, including food processing methods that may lead to its formation, particularly in cured meats and other processed foods .

Mécanisme D'action

N-Methyl-N-nitroso-1H-purin-6-amine exerts its effects primarily through the formation of DNA adducts. The nitroso group reacts with nucleophilic sites on DNA, leading to the formation of mutagenic lesions. These lesions can cause base-pair substitutions, deletions, and other genetic mutations. The compound’s interaction with cellular enzymes and proteins further amplifies its mutagenic and carcinogenic effects .

Comparaison Avec Des Composés Similaires

- N-Nitrosodimethylamine (NDMA)

- N-Nitrosodiethylamine (NDEA)

- N-Nitrosomethylphenylamine (NMPA)

Comparison: N-Methyl-N-nitroso-1H-purin-6-amine is unique due to its specific structure and the presence of a purine ring. This structural feature distinguishes it from other nitrosamines, which typically have simpler aliphatic or aromatic structures. The purine ring in this compound allows for specific interactions with DNA and proteins, making it a valuable compound for studying the mechanisms of mutagenesis and carcinogenesis .

Activité Biologique

Overview

N-Methyl-N-nitroso-1H-purin-6-amine (CAS No. 21928-82-5) is a synthetic nitrosamine known for its potent mutagenic and carcinogenic properties. This compound, structurally characterized by a purine ring, is primarily studied for its effects on DNA and its role in inducing genetic mutations. The biological activity of this compound has been extensively researched, revealing significant implications for cancer biology and toxicology.

- Molecular Formula : CHNO

- Molecular Weight : 178.153 g/mol

- Synonyms : N(6)-(methylnitroso)adenosine, 6-(Methylnitrosamino)purine

This compound exerts its biological effects primarily through the formation of DNA adducts. The nitroso group interacts with nucleophilic sites on DNA, leading to mutagenic lesions that can result in:

- Base-pair substitutions

- Deletions

- Other genetic mutations

The compound's interaction with cellular enzymes and proteins further enhances its mutagenic and carcinogenic potential. Studies indicate that the formation of N-nitroso-DNA adducts is a critical mechanism underlying its genotoxicity, which can lead to the initiation of cancer processes .

Biological Activity and Mutagenicity

Research has demonstrated that this compound is a potent mutagen. It has been shown to induce mutations in various in vitro and in vivo models. For example:

- In bacterial assays, this compound has been linked to increased mutation rates, indicating its potential to cause genetic alterations .

- Animal studies have confirmed that exposure to nitrosamines like this compound correlates with high incidences of tumors in multiple organs .

Case Study 1: Mutagenicity Assessment

A study conducted on the mutagenic effects of various nitrosamines, including this compound, utilized bacterial strains to assess mutation frequency. Results indicated that this compound significantly increased the mutation rate compared to control groups, affirming its classification as a strong mutagen .

Case Study 2: Carcinogenic Potential

Research involving rodent models exposed to this compound revealed a marked increase in tumor development within the liver and lungs. The study highlighted the compound's role in DNA damage and subsequent tumorigenesis, underscoring its carcinogenic potential .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with other nitrosamines:

| Compound Name | Structure Feature | Mutagenicity | Carcinogenicity |

|---|---|---|---|

| This compound | Contains purine ring | High | High |

| N-Nitrosodimethylamine (NDMA) | Aliphatic structure | Moderate | High |

| N-Nitrosodiethylamine (NDEA) | Aliphatic structure | Moderate | High |

N-Methyl-N-nitroso-1H-purin-6-amines' unique purine structure allows for specific interactions with DNA, making it particularly effective at inducing mutations compared to simpler nitrosamines like NDMA and NDEA .

Research Applications

This compound is used in various research domains:

Chemistry : It serves as a reagent in organic synthesis and as a model compound for studying nitrosation reactions.

Biology : The compound is pivotal in investigating mutagenesis mechanisms and understanding the role of DNA adducts in cancer development.

Medicine : Its carcinogenic properties are explored to develop strategies for cancer prevention and treatment by elucidating pathways involved in nitrosamine-induced carcinogenesis.

Propriétés

IUPAC Name |

N-methyl-N-(7H-purin-6-yl)nitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N6O/c1-12(11-13)6-4-5(8-2-7-4)9-3-10-6/h2-3H,1H3,(H,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTWGDSKVENTDTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=NC=NC2=C1NC=N2)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8020882 | |

| Record name | N-Methyl-N-nitroso-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21928-82-5 | |

| Record name | N(6)-(methylnitroso)adenosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021928825 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methyl-N-nitroso-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methyl-N-nitroso-1H-purin-6-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.